3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile
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Overview
Description
3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile is an organophosphorus compound that features a phosphanyl group attached to a phenylpropyl chain and a trimethylsilyl group attached to a propanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile typically involves the reaction of a phosphine with a suitable alkyl halide under controlled conditions. One common method involves the use of Grignard reagents, where the corresponding chlorophosphine reacts with an organomagnesium halide
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile involves its interaction with various molecular targets. The phosphanyl group can act as a nucleophile, participating in reactions with electrophilic centers. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in similar applications.
Trimethylphosphine: Another phosphine derivative with different steric and electronic properties.
Phenylphosphine: A simpler analog with a phenyl group directly attached to the phosphorus atom.
Uniqueness
3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile is unique due to the combination of the phosphanyl and trimethylsilyl groups, which confer distinct reactivity and stability. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
138713-92-5 |
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Molecular Formula |
C15H24NPSi |
Molecular Weight |
277.42 g/mol |
IUPAC Name |
3-(3-phenylpropylphosphanyl)-2-trimethylsilylpropanenitrile |
InChI |
InChI=1S/C15H24NPSi/c1-18(2,3)15(12-16)13-17-11-7-10-14-8-5-4-6-9-14/h4-6,8-9,15,17H,7,10-11,13H2,1-3H3 |
InChI Key |
UFQHQSOQHUTSRE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(CPCCCC1=CC=CC=C1)C#N |
Origin of Product |
United States |
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